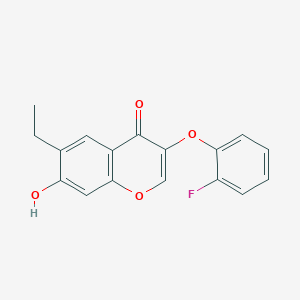
1,3-Dimethyl-8-((4-methylbenzyl)thio)-7-(naphthalen-1-ylmethyl)-1H-purine-2,6(3H,7H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 1,3-Diméthyl-8-((4-méthylbenzyl)thio)-7-(naphtalen-1-ylméthyl)-1H-purine-2,6(3H,7H)-dione est un composé organique complexe appartenant à la famille des purines. Ce composé se caractérise par sa structure unique, qui comprend un noyau purine substitué par divers groupes fonctionnels. Il est intéressant dans divers domaines de la recherche scientifique en raison de ses propriétés biologiques et chimiques potentielles.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du 1,3-Diméthyl-8-((4-méthylbenzyl)thio)-7-(naphtalen-1-ylméthyl)-1H-purine-2,6(3H,7H)-dione implique généralement des réactions organiques en plusieurs étapes. Le processus peut commencer par la préparation du noyau purine, suivie de l'introduction du groupe naphtalen-1-ylméthyl, du groupe 4-méthylbenzylthio et des groupes diméthyle. Les réactifs courants utilisés dans ces réactions comprennent les halogénoalcanes, les thiols et divers catalyseurs dans des conditions contrôlées telles que la température et le pH.
Méthodes de production industrielle
La production industrielle de ce composé impliquerait probablement une synthèse à grande échelle utilisant des conditions réactionnelles optimisées pour garantir un rendement et une pureté élevés. Des techniques telles que les réacteurs à écoulement continu et la synthèse automatisée peuvent être utilisées pour améliorer l'efficacité et l'évolutivité.
Analyse Des Réactions Chimiques
Types de réactions
Le 1,3-Diméthyl-8-((4-méthylbenzyl)thio)-7-(naphtalen-1-ylméthyl)-1H-purine-2,6(3H,7H)-dione peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour introduire des groupes fonctionnels supplémentaires ou modifier ceux existants.
Réduction : Les réactions de réduction peuvent être utilisées pour modifier l'état d'oxydation de certains atomes au sein de la molécule.
Substitution : Le composé peut participer à des réactions de substitution nucléophile ou électrophile, où les groupes fonctionnels sont remplacés par d'autres.
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions comprennent les agents oxydants tels que le permanganate de potassium, les agents réducteurs tels que le borohydrure de sodium et divers nucléophiles ou électrophiles. Les conditions réactionnelles telles que la température, le solvant et le pH sont soigneusement contrôlées pour obtenir les transformations souhaitées.
Produits principaux
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des sulfoxydes ou des sulfones, tandis que les réactions de substitution peuvent introduire de nouveaux groupes alkyles ou aryles.
4. Applications de la recherche scientifique
Chimie : Comme élément de construction pour la synthèse de molécules plus complexes.
Biologie : Étudié pour son activité biologique potentielle, telle que l'inhibition enzymatique ou la liaison aux récepteurs.
Médecine : Exploité pour ses propriétés thérapeutiques potentielles, notamment ses effets anti-inflammatoires ou anticancéreux.
Industrie : Utilisé dans le développement de nouveaux matériaux ou comme catalyseur dans les réactions chimiques.
5. Mécanisme d'action
Le mécanisme d'action du 1,3-Diméthyl-8-((4-méthylbenzyl)thio)-7-(naphtalen-1-ylméthyl)-1H-purine-2,6(3H,7H)-dione implique son interaction avec des cibles moléculaires spécifiques. Il peut s'agir d'enzymes, de récepteurs ou d'autres protéines. Le composé peut exercer ses effets en se liant à ces cibles et en modulant leur activité, ce qui entraîne diverses réponses biologiques.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory or anticancer effects.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of 1,3-Dimethyl-8-((4-methylbenzyl)thio)-7-(naphthalen-1-ylmethyl)-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.
Comparaison Avec Des Composés Similaires
Composés similaires
Caféine : Un autre dérivé de la purine aux propriétés stimulantes.
Théophylline : Un bronchodilatateur utilisé dans le traitement des maladies respiratoires.
Adénine : Un composant fondamental des acides nucléiques.
Unicité
Le 1,3-Diméthyl-8-((4-méthylbenzyl)thio)-7-(naphtalen-1-ylméthyl)-1H-purine-2,6(3H,7H)-dione est unique en raison de son motif de substitution spécifique, qui confère des propriétés chimiques et biologiques distinctes par rapport aux autres dérivés de la purine.
Propriétés
Numéro CAS |
476481-20-6 |
|---|---|
Formule moléculaire |
C26H24N4O2S |
Poids moléculaire |
456.6 g/mol |
Nom IUPAC |
1,3-dimethyl-8-[(4-methylphenyl)methylsulfanyl]-7-(naphthalen-1-ylmethyl)purine-2,6-dione |
InChI |
InChI=1S/C26H24N4O2S/c1-17-11-13-18(14-12-17)16-33-25-27-23-22(24(31)29(3)26(32)28(23)2)30(25)15-20-9-6-8-19-7-4-5-10-21(19)20/h4-14H,15-16H2,1-3H3 |
Clé InChI |
HWQUJYDNFUHVFV-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)CSC2=NC3=C(N2CC4=CC=CC5=CC=CC=C54)C(=O)N(C(=O)N3C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,5-dimethylphenyl)acetamide](/img/structure/B12049785.png)

![[2-(Pyrazin-2-yloxy)phenyl]methanamine](/img/structure/B12049798.png)

![3-(4-chlorophenyl)-1-(2,4-dimethylphenyl)-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea](/img/structure/B12049800.png)
![2-{[5-(4-bromophenyl)-4-(2-methyl-2-propenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2,4-dichlorophenyl)methylidene]acetohydrazide](/img/structure/B12049806.png)
![1-(4-Amino-1,2,5-oxadiazol-3-YL)-N'-((E)-{4-[(2-chlorobenzyl)oxy]phenyl}methylidene)-4-phenyl-1H-1,2,3-triazole-5-carbohydrazide](/img/structure/B12049811.png)
![2-{[4-(4-ethoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide](/img/structure/B12049816.png)

![3-hydroxy-N-(4-methylpyridin-2-yl)-1-oxo-6,7-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-2-carboxamide](/img/structure/B12049824.png)



![2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-N-phenylacetamide](/img/structure/B12049864.png)
